

1H NMR and 13C NMR spectral analysis of 4-Methoxynicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

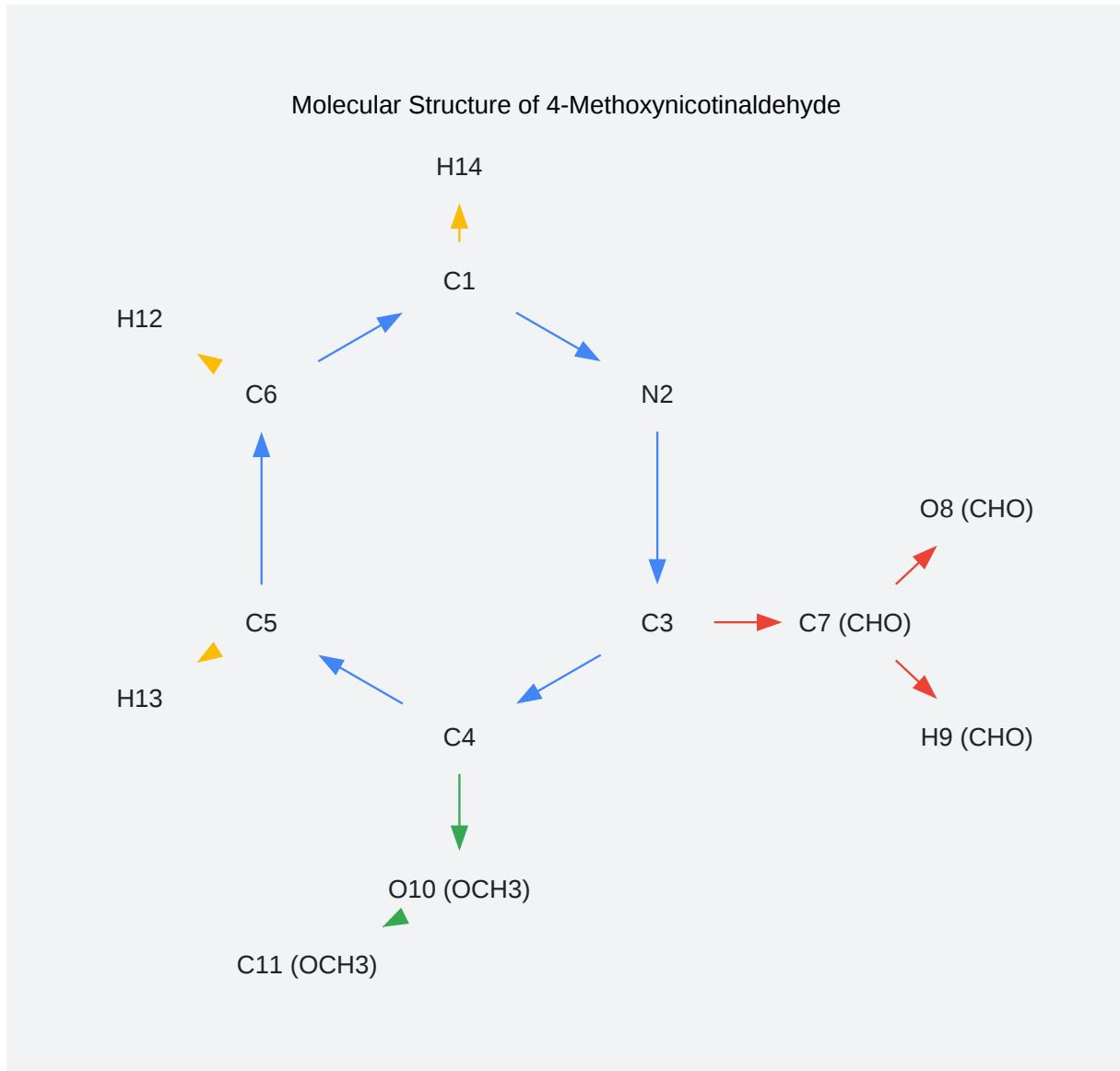
Compound of Interest

Compound Name: 4-Methoxynicotinaldehyde

Cat. No.: B045364

[Get Quote](#)

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of **4-Methoxynicotinaldehyde**


For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxynicotinaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its presence as a key structural motif in various biologically active compounds. A thorough understanding of its molecular structure is paramount for the rational design and synthesis of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of **4-methoxynicotinaldehyde**, based on predicted spectral data, to serve as a valuable resource for researchers in the field.

Molecular Structure and Atom Numbering

The foundation of NMR spectral analysis is the precise assignment of signals to the corresponding nuclei within the molecule. The structure of **4-methoxynicotinaldehyde** with the conventional numbering system used for NMR assignments is depicted below.

[Click to download full resolution via product page](#)

Figure 1: Molecular structure of **4-Methoxynicotinaldehyde** with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of **4-methoxynicotinaldehyde** provides valuable insights into the electronic environment of the protons. The data is summarized in the table below.

Proton (Position)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.80	s	-
H-5	7.20	d	5.5
H-6	8.50	d	5.5
CHO	10.20	s	-
OCH ₃	4.00	s	-

Table 1: Predicted ¹H NMR Data for **4-Methoxynicotinaldehyde** (in CDCl₃ at 400 MHz).

Interpretation of the ¹H NMR Spectrum:

- Aldehyde Proton (CHO): The proton of the aldehyde group is expected to be the most deshielded, appearing as a singlet at approximately 10.20 ppm due to the strong electron-withdrawing nature of the carbonyl group.
- Aromatic Protons (H-2, H-5, H-6): The pyridine ring protons exhibit distinct chemical shifts. H-2, being adjacent to the electronegative nitrogen and the aldehyde group, is significantly deshielded and appears as a singlet around 8.80 ppm. H-6, also adjacent to the nitrogen, is found at a downfield shift of about 8.50 ppm. H-5 is located at a more upfield position of approximately 7.20 ppm. The coupling between H-5 and H-6 results in both signals appearing as doublets with a coupling constant of around 5.5 Hz.
- Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and appear as a sharp singlet at approximately 4.00 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.

Carbon (Position)	Predicted Chemical Shift (δ , ppm)
C-2	152.0
C-3	120.0
C-4	165.0
C-5	110.0
C-6	150.0
CHO	192.0
OCH ₃	56.0

Table 2: Predicted ^{13}C NMR Data for **4-Methoxynicotinaldehyde** (in CDCl_3 at 100 MHz).

Interpretation of the ^{13}C NMR Spectrum:

- Carbonyl Carbon (CHO): The carbon of the aldehyde group is the most deshielded carbon, with a predicted chemical shift of around 192.0 ppm.
- Aromatic Carbons (C-2 to C-6): The carbon atoms of the pyridine ring resonate in the aromatic region. C-4, being attached to the electron-donating methoxy group, is the most shielded among the ring carbons, with a predicted chemical shift of approximately 165.0 ppm. C-2 and C-6, adjacent to the nitrogen, are significantly deshielded, appearing around 152.0 and 150.0 ppm, respectively. C-3 and C-5 are found at approximately 120.0 and 110.0 ppm.
- Methoxy Carbon (OCH₃): The carbon of the methoxy group is expected to have a chemical shift of about 56.0 ppm.

Experimental Protocols

A standard experimental procedure for acquiring the ^1H and ^{13}C NMR spectra of **4-methoxynicotinaldehyde** is outlined below.

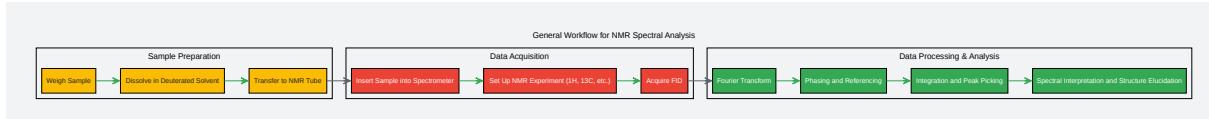
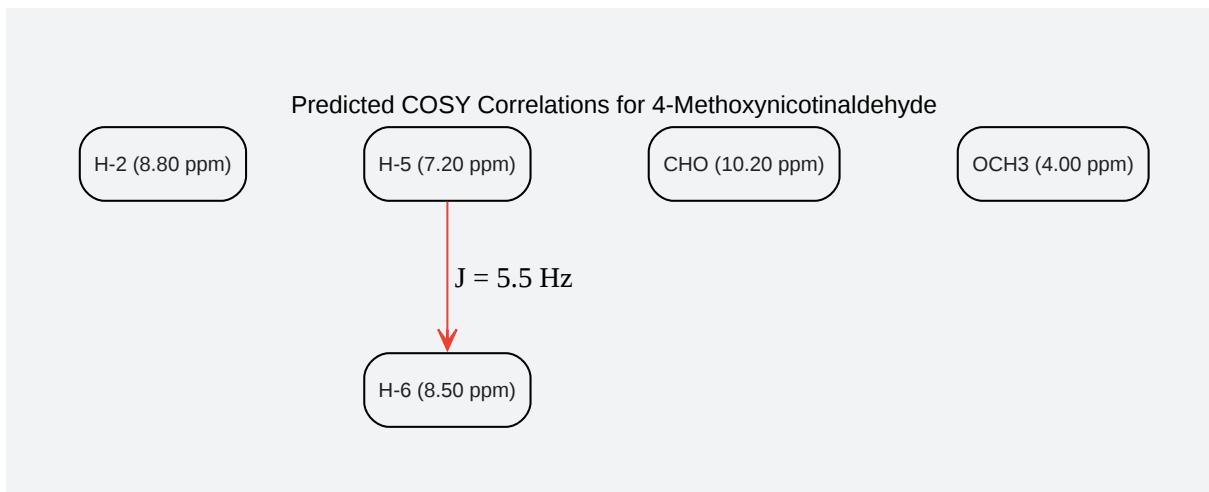
1. Sample Preparation:

- Weigh approximately 5-10 mg of solid **4-methoxynicotinaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3). The choice of solvent is critical to avoid overlapping signals with the analyte.
- Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
- ^1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16-32 scans are typically sufficient.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 3-4 seconds.
- ^{13}C NMR:
 - Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ^{13}C .
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time (aq): 1-2 seconds.

3. Data Processing:



- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.

- Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the signals in the ^1H NMR spectrum.

Visualization of NMR Data and Workflows

COSY Correlations

A Correlation Spectroscopy (COSY) experiment is instrumental in identifying proton-proton coupling networks. The expected COSY correlations for the aromatic protons of **4-methoxynicotinaldehyde** are visualized below.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [1H NMR and 13C NMR spectral analysis of 4-Methoxynicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045364#1h-nmr-and-13c-nmr-spectral-analysis-of-4-methoxynicotinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com